molecular formula C14H18FNO2 B5501891 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 155868-52-3

8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5501891
CAS No.: 155868-52-3
M. Wt: 251.30 g/mol
InChI Key: MCWPOEPNYMCVLP-UHFFFAOYSA-N
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Description

8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.30 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is 251.13215698 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis and characterization of enantiomerically pure cis-and trans-3-Fluoro-2, 4-dioxa-8-aza-3-phosphadecalin 3-Oxides explores the creation of molecules similar to 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. These compounds are used as g-Homoacetylcholine Mimetics and Inhibitors of Acetylcholinesterase, demonstrating their potential in biochemistry and pharmaceutical research (Clerc, 2012).

Structural and Crystallographic Studies

Research on the crystal structure of compounds fused with a 3,4,5-Trimethoxybenzyl Group and 6,10-Dioxaspiro Group, similar in structure to 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, contributes to the understanding of molecular interactions and properties in materials science and chemistry (Zeng, Wang, & Jiang, 2018).

Biological Applications

A study on the synthesis of 8-oxa-2-azaspiro[4.5]decane, which shares a similar structure with the target compound, highlights its potential for producing biologically active compounds, indicating its relevance in drug development and medicinal chemistry (Ogurtsov & Rakitin, 2020).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, emphasizing its potential in photonics and optoelectronics (Kagawa et al., 1994).

Environmental Applications

A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines utilizes a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its application in environmental science and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

Mechanism of Action

If the compound has biological activity, this would involve studying how it interacts with biological systems. It would look at things like what biological targets the compound interacts with, how it interacts with them, and what effects this has .

Safety and Hazards

This would involve studying the compound’s toxicity and any risks it might pose to human health or the environment. It would look at things like whether the compound is a skin or eye irritant, whether it’s harmful if swallowed or inhaled, and whether it’s a potential carcinogen .

Future Directions

This would involve looking at potential future research directions. It might include things like potential applications for the compound, questions that remain to be answered about it, and new methods that could be used to study it .

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWPOEPNYMCVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193906
Record name 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155868-52-3
Record name 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155868-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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